molecular formula C11H17NO4 B8251056 Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate

Cat. No.: B8251056
M. Wt: 227.26 g/mol
InChI Key: UAPGGOOREDFMCD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a methyl group, and two keto groups on a piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4,6-dioxopiperidine-1-carboxylate with a methylating agent under controlled conditions. One common method involves the use of tert-butyl alcohol and a suitable catalyst to introduce the tert-butyl group . The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate is unique due to its specific structure, which includes a piperidine ring with tert-butyl and methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate, with the CAS number 653589-14-1, is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 213.26 g/mol
  • Structural Features : The compound contains a piperidine ring with two keto groups at positions 4 and 6, contributing to its reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its structural characteristics. The presence of the dioxopiperidine moiety allows for interactions with various biological targets, including enzymes and receptors.

Case Studies

  • In Vitro Studies :
    • A study evaluated the antibacterial activity of a series of dioxopiperidine derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, indicating moderate antibacterial activity.
  • Mechanistic Insights :
    • Research has indicated that the dioxopiperidine framework can interfere with bacterial metabolic pathways by acting as enzyme inhibitors. For example, derivatives have been shown to inhibit β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC 8–32 µg/mL against E. coli
Enzyme InhibitionInhibition of β-lactamases
Synergistic PotentialEnhanced activity with β-lactams

Toxicological Profile

While detailed toxicological data on this compound is sparse, related compounds have shown varying degrees of toxicity. General observations include:

  • Acute Toxicity : Harmful if swallowed or in contact with skin.
  • Irritation Potential : May cause irritation upon exposure.

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-5-8(13)6-9(14)12(7)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPGGOOREDFMCD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.